molecular formula C20H36 B096969 Abietane CAS No. 19407-12-6

Abietane

Cat. No.: B096969
CAS No.: 19407-12-6
M. Wt: 276.5 g/mol
InChI Key: STIVVCHBLMGYSL-ZYNAIFEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietane is a terpenoid fundamental parent and a diterpene.

Scientific Research Applications

1. Biological Activities

Abietane acids and their derivatives exhibit a range of biological activities. Significant activities include antimicrobial, antiulcer, and cardiovascular properties. Other notable activities are allergenic, antiallergic, filmogenic, surfactant, antifeedant, etc. These diverse activities suggest various potential applications in medicinal and industrial fields (San Feliciano et al., 1993).

2. Antimicrobial and Antiviral Properties

A new this compound diterpene isolated from Plectranthus hereroensis showed significant antibacterial activity against Staphylococcus aureus and Vibrio cholerae, and antiviral activity against Herpes simplex type II (Batista et al., 1995). Additionally, this compound-type ferruginol analogues demonstrated anti-Zika virus properties, marking them as potential candidates for antiviral drug development (Sousa et al., 2020).

3. Antioxidant Activity

Abietanes from Salvia clinopodioides were found to have moderate scavenging activity against the HOO radical, particularly in aqueous solutions. This suggests their potential as natural antioxidants (Tam et al., 2021).

4. Activation of Systemic Acquired Resistance in Plants

Dehydroabietinal, an this compound diterpenoid, was identified as an activator of systemic acquired resistance (SAR) in plants. It enhances plant resistance against infections by inducing the accumulation of salicylic acid, a crucial defense activator (Chaturvedi et al., 2012).

5. Antitumor Properties

Several studies have identified this compound diterpenoids as having antitumor activities. For instance, abietanes derived from Plectranthus genus have shown antiproliferative and cytotoxic potential against various cancer cell lines (Garcia et al., 2019).

Properties

CAS No.

19407-12-6

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene

InChI

InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1

InChI Key

STIVVCHBLMGYSL-ZYNAIFEFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C

SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C

Synonyms

(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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